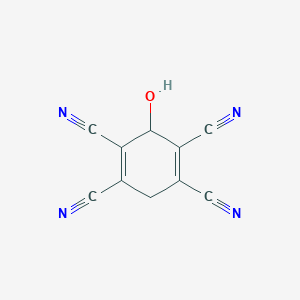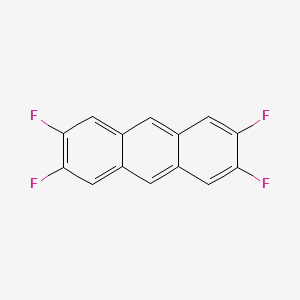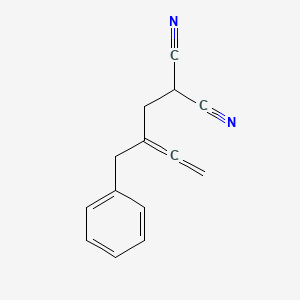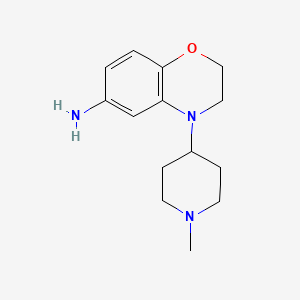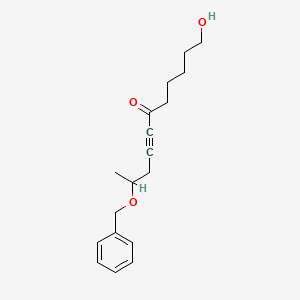
2-(Benzyloxy)-11-hydroxyundec-4-YN-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-11-hydroxyundec-4-YN-6-one is an organic compound with a complex structure that includes a benzyloxy group, a hydroxyl group, and an alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of benzyl bromide and a suitable base to introduce the benzyloxy group, followed by the formation of the alkyne through a coupling reaction, such as the Sonogashira coupling . The hydroxyl group can be introduced through a selective oxidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-11-hydroxyundec-4-YN-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne can be reduced to an alkene or an alkane using hydrogenation reactions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzyloxy)-11-hydroxyundec-4-YN-6-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-11-hydroxyundec-4-YN-6-one involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues . The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)ethanol: Similar structure but lacks the alkyne and hydroxyl groups.
2-(Benzyloxy)phenol: Contains a phenol group instead of the alkyne and hydroxyl groups.
Uniqueness
2-(Benzyloxy)-11-hydroxyundec-4-YN-6-one is unique due to the presence of all three functional groups (benzyloxy, hydroxyl, and alkyne) in a single molecule
Propriétés
Numéro CAS |
826994-53-0 |
|---|---|
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
11-hydroxy-2-phenylmethoxyundec-4-yn-6-one |
InChI |
InChI=1S/C18H24O3/c1-16(21-15-17-10-4-2-5-11-17)9-8-13-18(20)12-6-3-7-14-19/h2,4-5,10-11,16,19H,3,6-7,9,12,14-15H2,1H3 |
Clé InChI |
HFHBGLDWDCZZFY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#CC(=O)CCCCCO)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


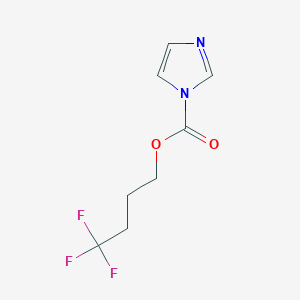
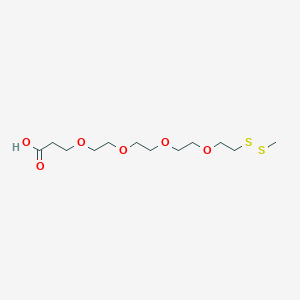
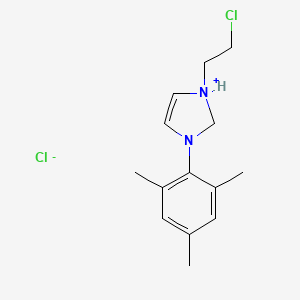
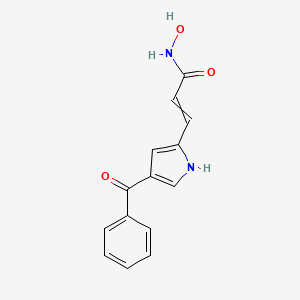
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
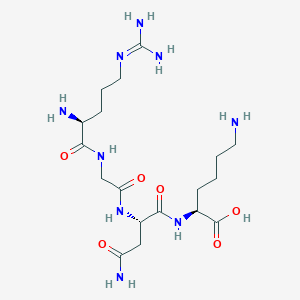
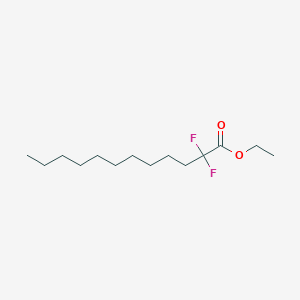
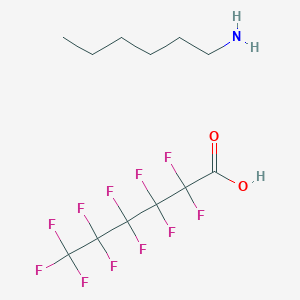
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)
